molecular formula C7H12ClN3O2S B7759474 [5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride

[5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride

Cat. No.: B7759474
M. Wt: 237.71 g/mol
InChI Key: XYNIJKHHMOZDGU-UHFFFAOYSA-N
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Description

[5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride is a chemical compound that belongs to the class of thiadiazines This compound is characterized by the presence of a thiadiazine ring, which is a heterocyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride typically involves the reaction of ethyl acetoacetate with thiosemicarbazide under acidic conditions to form the thiadiazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated chromatography systems may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted thiadiazines depending on the nucleophile used.

Scientific Research Applications

[5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.

    Barium Compounds: Chemically similar to strontium compounds, used in various applications.

Uniqueness

[5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride is unique due to its specific thiadiazine ring structure and the presence of the ethoxy-oxoethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c1-2-12-6(11)3-5-4-13-7(8)10-9-5;/h2-4H2,1H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNIJKHHMOZDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(SC1)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=NN=C(SC1)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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